molecular formula C14H15NO B1608623 4-methoxy-N-methyl-N-phenylaniline CAS No. 55251-46-2

4-methoxy-N-methyl-N-phenylaniline

Cat. No.: B1608623
CAS No.: 55251-46-2
M. Wt: 213.27 g/mol
InChI Key: JYNABQRMIKWGTK-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-phenylaniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and a phenyl group, and the para position of the aniline ring is substituted with a methoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-phenylaniline can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the methyl iodide, resulting in the formation of the N-methylated product.

Another method involves the use of N-methyl-4-methoxyaniline as a starting material, which is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the phenyl group onto the nitrogen atom, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-methyl-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-N-phenylaniline depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-methyl-N-phenylamine: Similar structure but lacks the phenyl group on the nitrogen.

    4-methoxy-N-phenylaniline: Similar structure but lacks the methyl group on the nitrogen.

    N-methyl-N-phenylaniline: Similar structure but lacks the methoxy group on the aniline ring.

Uniqueness

4-methoxy-N-methyl-N-phenylaniline is unique due to the presence of both the methoxy group on the aniline ring and the phenyl group on the nitrogen. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in organic synthesis and industrial production.

Properties

IUPAC Name

4-methoxy-N-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNABQRMIKWGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395717
Record name 4-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55251-46-2
Record name 4-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the general procedure B, 4-chloroanisole (146 mg, 1.02 mmol) reacted with N-methylaniline (130 mg, 1.20 mmol) using 0.5 mol % Pd(OAc)2, 1 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (115 mg, 1.20 mmol) at 100° C. in toluene to give the title compound (203 mg, 93%) as a colorless oil: 1H-NMR (400 MHz, CDCl3):□ 7.24 (t, 2H, J=7.3 Hz), 7.13 (d, 2H, J=8.79 Hz), 6.93 (d, 2H, J=8.79 Hz), 6.82 (app.d, 3H, J=7.4 Hz), 3.85 (s, 3H), 3.29 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 156.23, 149.68, 142.15, 128.88, 126.21, 118.27, 115.62, 114.71, 55.46, 40.44. GC/MS(EI): m/z 213 (M+). Anal. Calcd for C14H15NO: C, 78.84; H, 7.09; N, 6.57. Found: C, 78.98; H, 7.12; N, 6.63.
Quantity
146 mg
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reactant
Reaction Step One
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130 mg
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reactant
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[Compound]
Name
Ph5FcP(t-Bu)2
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115 mg
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Yield
93%

Synthesis routes and methods II

Procedure details

The above general procedure was followed using 4-bromoanisole (187 mg, 1.00 mmol) and N-methylaniline (107 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 1.0 mL of toluene. After 6 hours, the reaction mixture was adsorbed onto silica gel and chromatographed with 5% ethyl acetate/hexanes to give 218 mg (>99%) of N-(4-methoxyphenyl)-N-methylaniline. 1H NMR (500 MHz, CDCl3) δ 7.21 (dd, J=8.9, 7.0 Hz, 2H), 7.12 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 6.81 (d, J=8.4 Hz, 2H), 6.80 (t, J=7.0 Hz, 1H), 3.83 (s, 3H), 3.28 (s, 3H). 13C NMR (125 MHz, CDCl3) δ 156.3, 149.8, 142.4, 128.9, 126.1, 118.5, 115.9, 114.8, 55.5, 40.4.
Quantity
187 mg
Type
reactant
Reaction Step One
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107 mg
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reactant
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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